molecular formula C9H7NO3S B582590 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 1243101-05-4

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Cat. No.: B582590
CAS No.: 1243101-05-4
M. Wt: 209.219
InChI Key: XFDQPDDFFGWKQR-UHFFFAOYSA-N
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Description

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a heterocyclic compound that features a fused thieno-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid typically involves the construction of the thieno-pyridine core followed by functionalization at the acetic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno-pyridine ring system. Subsequent steps may include oxidation and acylation reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is explored for its potential use in materials science, such as in the development of organic semiconductors.

Mechanism of Action

The mechanism by which 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]pyridine derivatives: These compounds share the thieno-pyridine core and may exhibit similar chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine ring system can be structurally similar and may have comparable reactivity and applications.

Uniqueness

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination of features can lead to distinct chemical reactivity and biological activity, setting it apart from other related compounds.

Biological Activity

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves constructing the thieno-pyridine core followed by functionalization at the acetic acid position. Common methods include:

  • Cyclization : Using appropriate precursors under acidic or basic conditions to form the thieno-pyridine ring.
  • Oxidation and Acylation : Subsequent reactions to introduce the acetic acid moiety are often performed using oxidizing agents such as potassium permanganate or chromium trioxide .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable efficacy in inhibiting bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. Notably, it has shown effectiveness against several types of cancer cells, including breast and lung cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Its unique structure allows for high specificity in binding to these targets, leading to various biological responses .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted its potential as a new antimicrobial agent in treating infections caused by resistant strains.
  • Anticancer Research : Another research article reported that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The study concluded that it could serve as a scaffold for developing more potent anticancer drugs due to its ability to trigger apoptotic pathways in tumor cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure SimilarityBiological ActivityNotes
Thieno[3,2-c]pyridine DerivativesHighAntimicrobial, AnticancerShares core structure but differs in substituents
Pyridine DerivativesModerateVaries widelyStructural similarities but different reactivity profiles

Properties

IUPAC Name

2-(4-oxothieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-3-1-7-6(9(10)13)2-4-14-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQPDDFFGWKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1SC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677493
Record name (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243101-05-4
Record name (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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